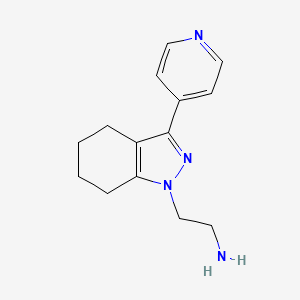
2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine
説明
“2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that compounds with similar structures have been studied for their potential biological activities2.
Molecular Structure Analysis
The molecular structure of “2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine” is not explicitly provided in the available resources. However, the molecular formula for a similar compound, 2-pyridin-3-ylethanamine, is C7H10N21.
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine”. However, a related compound, 2-(pyridin-2-yl)ethan-1-amine, was involved in a Pd-promoted hydroamination reaction3.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine” are not explicitly provided in the available resources. However, a similar compound, 1-(4-Pyridyl)ethylamine, has a boiling point of 221.1±15.0 °C at 760 mmHg and a density of 1.0±0.1 g/cm34.
科学的研究の応用
Synthesis and Chemical Properties
- A study by Svete et al. (2015) presents a synthesis method for a series of ethan-1-amines, including structures similar to the compound , by cyclization of (S)-N-Boc-alanine-derived ynone with N,N-1,3-dinucleophiles followed by Boc group removal. The compounds obtained show potential in further chemical applications (Svete et al., 2015).
- Ankati and Biehl (2010) explored microwave-assisted synthesis methods that might be applicable for derivatives of this compound. They achieved various 2-amino derivatives of related structures in fair to good yields, which could indicate potential for efficient synthesis of similar compounds (Ankati & Biehl, 2010).
Structural Characterization and Crystallography
- Research by Hakimi et al. (2013) discusses the complexation of similar compounds with metals like Cadmium(II), shedding light on potential applications in coordination chemistry and material sciences (Hakimi et al., 2013).
- Dolzhenko et al. (2011) focused on the molecular and crystal structure of similar compounds. Understanding the crystal structure is crucial for potential applications in materials science and molecular engineering (Dolzhenko et al., 2011).
Catalytic and Ligand Applications
- Singh et al. (2017) explored the synthesis and applications of palladacycles with structures similar to the compound of interest. These complexes have potential use as catalysts in various chemical reactions (Singh et al., 2017).
- Nyamato, Ojwach, and Akerman (2015) investigated potential hemilabile (imino)pyridine Palladium(II) complexes, which could be related to the compound . Such complexes have applications as selective catalysts in industrial processes (Nyamato, Ojwach, & Akerman, 2015).
Novel Functional Polynitrogenated Ligands
- Chiassai et al. (2019) described the creation of new functional polynitrogenated ligands, which could be similar in structure to 2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine. These ligands are significant for their coordinating properties in chemistry (Chiassai et al., 2019).
将来の方向性
The future directions for the study of “2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine” are not explicitly provided in the available resources. However, the development of novel heterocyclic compound libraries with potential biological activities is an important component of medicinal chemistry and chemical biology2.
Please note that this analysis is based on the available information and may not fully cover “2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine”. Further research and studies would be needed for a more comprehensive understanding.
特性
IUPAC Name |
2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c15-7-10-18-13-4-2-1-3-12(13)14(17-18)11-5-8-16-9-6-11/h5-6,8-9H,1-4,7,10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXTVLWQUKXGQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCN)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




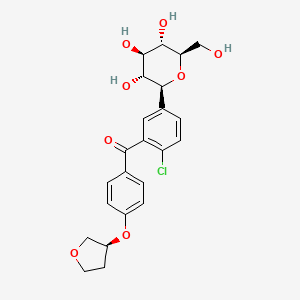

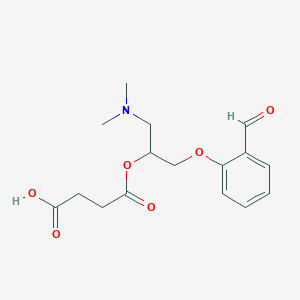
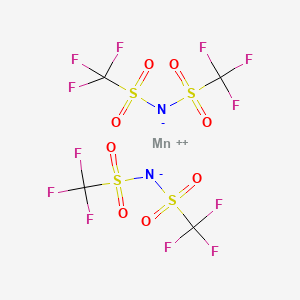
![Octahydro-[1,6]naphthyridine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1436092.png)
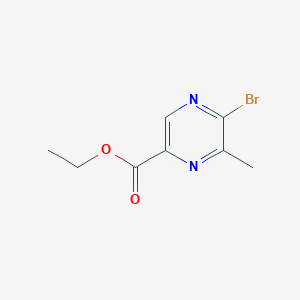
![[(1R,4R)-7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one](/img/structure/B1436095.png)
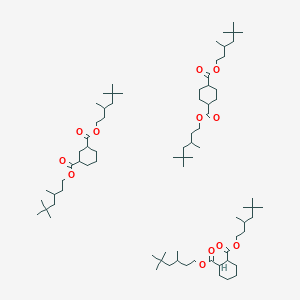

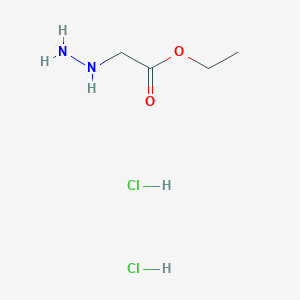
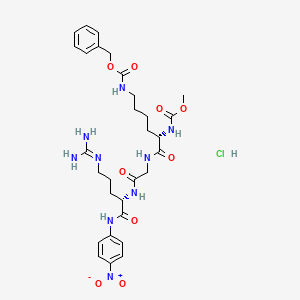
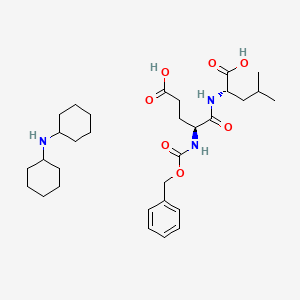
![[(Oxan-3-yl)methyl]hydrazine hydrochloride](/img/structure/B1436106.png)